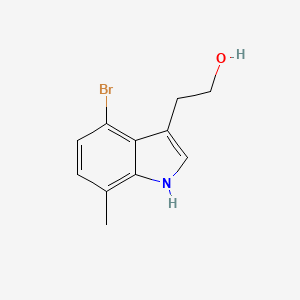

2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol

説明

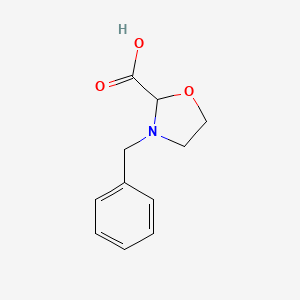

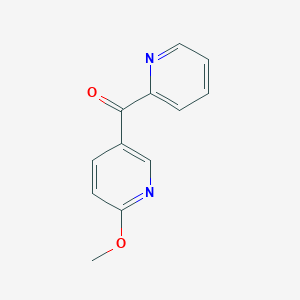

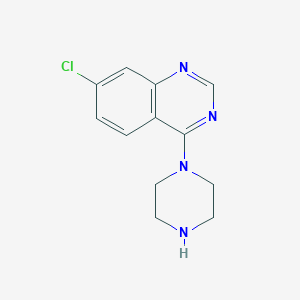

“2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a bromo group at the 4th position and a methyl group at the 7th position of the indole ring .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol” consists of an indole ring with a bromo group at the 4th position and a methyl group at the 7th position . The InChI code for this compound is 1S/C10H10BrNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 .

科学的研究の応用

Chemical and Thermal Cleavage of Protective Groups

One study discusses "2-(Pyridin-2-yl)ethanol as a protecting group for carboxylic acids," highlighting its utility in chemical synthesis, particularly for methacrylic acid (MAA). The study explores the chemical and thermal cleavage of these protective groups, indicating the relevance of similar compounds in polymer chemistry and materials science (Elladiou & Patrickios, 2012).

Fluorescent Probes for Biological Applications

Another study showcases the use of a compound, "2-((Naphthalen-6-yl)methylthio)ethanol (HL)," as a selective fluorescent sensor for Al(3+) ions in physiological pH ranges. This indicates the potential of structurally similar compounds like 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol in developing fluorescent probes for biological and chemical sensing applications (Banerjee et al., 2012).

Catalysis and Chemical Synthesis

The role of Brønsted acidic ionic liquids in catalyzing esterification processes under mild conditions without additional organic solvents suggests that compounds like 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol could have applications in catalysis and synthetic organic chemistry (Zhang et al., 2004).

Molecular Structures and Ligand Potential

Research on "4-Bromophenyldi(3-methylindol-2-yl)methane" and similar compounds provides insights into their molecular structures and spectroscopic characterization. This could imply the potential of 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol in serving as bidentate or tridentate ligands for coordination chemistry (Mason et al., 2003).

Nanoformulation and Drug Delivery

A study on the encapsulation of bioactive compounds into nanoparticles for enhanced water solubility and biological application suggests potential pharmaceutical applications for similar compounds. This could indicate the relevance of 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol in drug delivery systems (Alfei et al., 2021).

将来の方向性

Indole derivatives, including “2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol”, have immense potential for exploration in the field of drug discovery due to their diverse biological activities . Future research could focus on elucidating the specific biological activities of this compound and developing efficient synthesis methods.

特性

IUPAC Name |

2-(4-bromo-7-methyl-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-7-2-3-9(12)10-8(4-5-14)6-13-11(7)10/h2-3,6,13-14H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBXJFIYYBWRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633601 | |

| Record name | 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol | |

CAS RN |

214915-69-2 | |

| Record name | 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Hydroxyethyl)(Methyl)Amino]Benzoic Acid](/img/structure/B1612901.png)

![[3-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1612904.png)

![[2-(Phenoxymethyl)phenyl]methanol](/img/structure/B1612911.png)